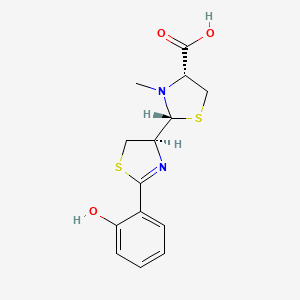

1-Hydroxymethyl-EC-carboline glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Hydroxymethyl-EC-carboline glucoside is mainly extracted from natural products or obtained by chemical synthesis . The extraction process typically involves solvent extraction of the plant material followed by isolation, purification, and crystallization to obtain the desired product . Methods of chemical synthesis typically synthesize the desired product in a series of reaction steps using appropriate starting materials and reaction conditions .Molecular Structure Analysis

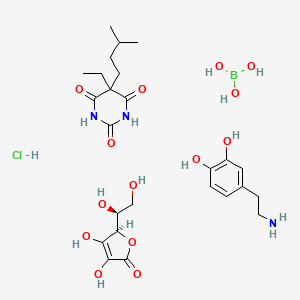

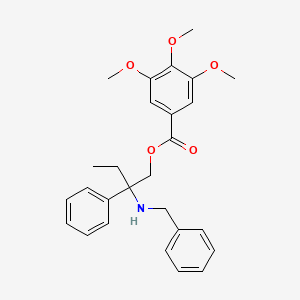

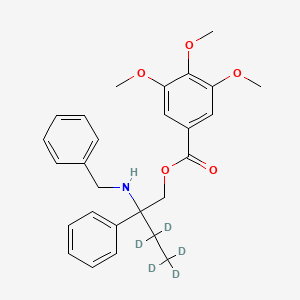

The molecular formula of 1-Hydroxymethyl-EC-carboline glucoside is C18H20N2O6. Its molecular weight is 360.366.Physical And Chemical Properties Analysis

1-Hydroxymethyl-EC-carboline glucoside appears as a yellow powder . It should be stored at 2-8℃ .Applications De Recherche Scientifique

Field: Pharmacology

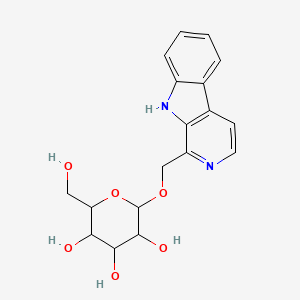

β-Carboline alkaloids are a remarkable family of natural and synthetic indole-containing heterocyclic compounds . They have been in the focus of interest due to their diverse biological activities .

Application

Their pharmacological activity makes them desirable as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic or antimicrobial drug candidates .

Methods of Application

The synthesis of β-carboline alkaloids involves complex procedures and synthetic approaches . The focus is on the key steps with improved procedures .

Results or Outcomes

The pharmacological potential of these alkaloids is significant . They have been used in the development of various drugs due to their diverse biological activities .

Field: Food Chemistry

β-Carbolines are indole alkaloids that occur in foods, plants, and biological fluids and tissues .

Application

In food chemistry, β-carbolines derived from the reaction of the α-dicarbonyl compounds glyoxal and methylglyoxal with tryptophan were prepared and characterized .

Methods of Application

The formation of these β-carbolines increased under acidic conditions and with increasing temperature . A mechanism is proposed explaining the conversion of a carbonyl into a hydroxy group based on tautomerism and cyclization to the dihydro-β-carboline-3-COOH intermediates .

Results or Outcomes

These α-dicarbonyl-derived β-carbolines occurred in model reactions of L-tryptophan with fructose or glucose incubated under heating and can be considered as advanced glycation end products (AGEs) . They were also present in foods and formed during heating processes .

Propriétés

IUPAC Name |

2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c21-7-13-15(22)16(23)17(24)18(26-13)25-8-12-14-10(5-6-19-12)9-3-1-2-4-11(9)20-14/h1-6,13,15-18,20-24H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEWCGDGCYXTEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)COC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxymethyl-beta-carboline glucoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxabicyclo[2.1.1]hexane-5-carboxylicacid,methylester,(1alpha,4alpha,5beta)-(9CI)](/img/no-structure.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B569920.png)